molecular formula C17H21NO B1589564 (S)-(+)-2-(Dibenzylamino)-1-propanol CAS No. 60479-65-4

(S)-(+)-2-(Dibenzylamino)-1-propanol

Cat. No. B1589564
CAS RN: 60479-65-4
M. Wt: 255.35 g/mol
InChI Key: IEEFFKXJADVWJO-HNNXBMFYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, optical activity, and reactivity. Computational tools can be used to predict these properties .

Scientific Research Applications

Synthesis and Characterization

  • Macrocyclization and X-ray Studies

    The compound has been used in the synthesis and characterization of porphyrazinoctamine derivatives. For instance, 2,3-Bis(dibenzylamino)- and 2,3-bis[allyl(benzyl)amino]-2Z-butene-1,4-dinitriles were macrocyclized with magnesium propoxide in propanol to yield (porphyrazinato)magnesium(II) derivatives. X-ray crystallographic studies were conducted to confirm the structures of these derivatives (Mani et al., 1994).

  • Chiral Building Blocks for Enantiopure Compounds

    α-Dibenzylamino aldehydes, derived from natural α-amino acids, react with metal acetylides to yield anti-amino propargyl alcohols. These are then used to prepare syn amino alcohols and eventually enantiopure amino lactones and hydroxy-piperidin-2-ones (Andrés et al., 2006).

Biochemical and Pharmaceutical Studies

  • Cytotoxicity Evaluation in Human Cancer Cell Lines

    Dibenzyl bromophenols, which include derivatives of (S)-(+)-2-(Dibenzylamino)-1-propanol, were isolated from the brown alga Leathesia nana. Some compounds, including derivatives of the mentioned compound, showed selective cytotoxicity against several human cancer cell lines (Xu et al., 2004).

  • Application in Antihistaminic Activity

    A study utilized molecular topology to create a mathematical model for classifying compounds according to their antihistaminic activity. Compounds like 2-(dibenzylamino-3-phenyl-1-propanol were selected and tested for in vivo antihistaminic activity (Duart et al., 2006).

Safety And Hazards

This involves understanding the risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions to be taken while handling the compound .

Future Directions

This involves predicting or discussing potential future research directions or applications of the compound .

properties

IUPAC Name

(2S)-2-(dibenzylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-15(14-19)18(12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEFFKXJADVWJO-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465867
Record name (S)-(+)-2-(Dibenzylamino)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-2-(Dibenzylamino)-1-propanol

CAS RN

60479-65-4
Record name (S)-(+)-2-(Dibenzylamino)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanol, 2-[bis(phenylmethyl)amino]-, (S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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